2,3-Naphthalenedicarboxaldehyde, 5-nitro-
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Overview
Description
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is a chemical compound known for its unique properties and applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two formyl groups at positions 2 and 3, along with a nitro group at position 5. This compound is primarily used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- typically involves the nitration of 2,3-Naphthalenedicarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenedicarboxaldehyde, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Naphthalenedicarboxylic acid, 5-nitro-
Reduction: 2,3-Naphthalenedicarboxaldehyde, 5-amino-
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Naphthalenedicarboxaldehyde, 5-nitro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- involves its ability to form highly fluorescent and stable derivatives with primary amines, amino acids, and small peptides. The reaction between the amino compounds and 2,3-Naphthalenedicarboxaldehyde, 5-nitro- results in the formation of a Schiff base, which undergoes cyclization to form a fluorescent product. This fluorescence is utilized in various analytical and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Lacks the nitro group and is used for similar applications but with different fluorescence properties.
Phthaldialdehyde: Another fluorescent derivatization agent with different reactivity and fluorescence characteristics.
Anthracene-2,3-dicarboxaldehyde: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is unique due to the presence of the nitro group, which enhances its reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
CAS No. |
103836-27-7 |
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Molecular Formula |
C12H7NO4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-nitronaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C12H7NO4/c14-6-9-4-8-2-1-3-12(13(16)17)11(8)5-10(9)7-15/h1-7H |
InChI Key |
QPGMESNZJCVKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C=O)C=O |
Origin of Product |
United States |
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